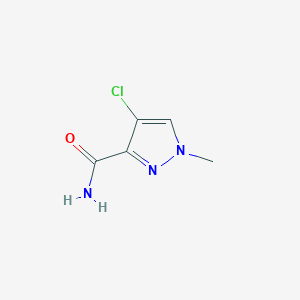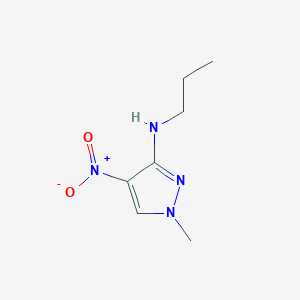![molecular formula C9H16ClF2N3 B3047706 N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride CAS No. 1431966-90-3](/img/structure/B3047706.png)
N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride
Vue d'ensemble
Description
The compound you’re asking about contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole compounds consists of a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole compounds are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
Pyrazole compounds are usually amphoteric in nature, showing both acidic and basic properties. They are often white or colorless solids that are highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on chemical inhibitors for cytochrome P450 isoforms, crucial for drug metabolism, has highlighted the importance of pyrazole derivatives. These compounds serve as potent and selective inhibitors, essential for understanding drug-drug interactions (DDIs) and the metabolism of various pharmaceuticals by hepatic enzymes. The selectivity of pyrazole-based inhibitors aids in deciphering the involvement of specific CYP isoforms in drug metabolism, providing a pathway for safer drug development and usage (Khojasteh et al., 2011).
Antioxidant Activity Evaluation
The role of pyrazole derivatives in determining antioxidant activity through various assays such as ORAC, HORAC, TRAP, and TOSC tests has been extensively reviewed. These methods, based on the transfer of hydrogen atoms or electrons, utilize pyrazole compounds for their antioxidant analysis or the determination of antioxidant capacity in complex samples. This highlights the chemical versatility and applicability of pyrazole derivatives in assessing and quantifying antioxidant properties in different matrices (Munteanu & Apetrei, 2021).
Synthesis of Biologically Active Pyrazole Derivatives
Pyrazole derivatives, recognized for their wide range of biological activities, are synthesized through various methods, including multicomponent reactions (MCRs). These compounds exhibit anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others, making them of great interest in medicinal chemistry. The review of recent developments in MCRs for synthesizing bioactive molecules containing the pyrazole moiety underscores the therapeutic potential of these compounds (Becerra et al., 2022).
Therapeutic Applications of Pyrazole Analogs
Pyrazole analogs have been extensively reviewed for their therapeutic applications, showcasing a variety of pharmacological effects such as anti-inflammatory, analgesic, anticancer, and antimicrobial activities. This review elucidates the importance of pyrazole derivatives in drug discovery, emphasizing their potential in developing novel therapeutic agents with improved efficacy and lesser side effects (Ganguly & Jacob, 2017).
Mécanisme D'action
The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the target they interact with. Some pyrazole derivatives have shown antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(1-ethylpyrazol-4-yl)ethyl]-2,2-difluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N3.ClH/c1-3-14-6-8(4-13-14)7(2)12-5-9(10)11;/h4,6-7,9,12H,3,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXYJJMDWFLYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(C)NCC(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1431966-90-3 | |
| Record name | 1H-Pyrazole-4-methanamine, N-(2,2-difluoroethyl)-1-ethyl-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3047624.png)
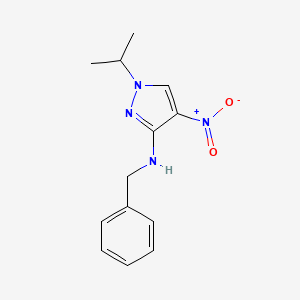

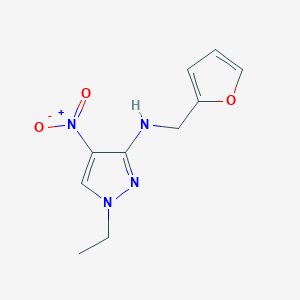
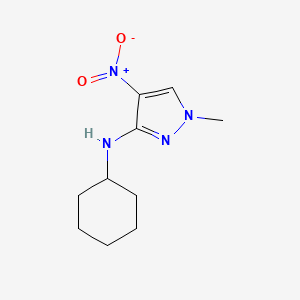


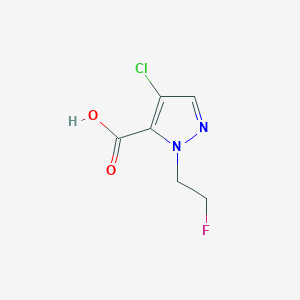

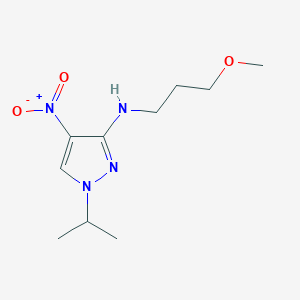
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3047640.png)
